![molecular formula C10H11NO6S B12619278 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid CAS No. 913626-11-6](/img/structure/B12619278.png)
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C10H11NO6S. It is characterized by the presence of a benzene ring substituted with a methyl(methylsulfonyl)amino group and two carboxylic acid groups. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid typically involves the introduction of the methyl(methylsulfonyl)amino group onto a benzene ring followed by the carboxylation of the aromatic ring. One common method involves the reaction of methylamine with methylsulfonyl chloride to form methyl(methylsulfonyl)amine, which is then reacted with a benzene derivative under suitable conditions to introduce the desired substituent. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the methyl(methylsulfonyl)amino group, resulting in different reactivity and applications.
5-Amino-2-methylbenzenesulfonic acid: Contains an amino group instead of the carboxylic acids, leading to different chemical properties.
Uniqueness
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications in various fields. The presence of both sulfonyl and carboxylic acid groups allows for diverse interactions with other molecules, making it a versatile compound for research and industrial use.
Properties
CAS No. |
913626-11-6 |
|---|---|
Molecular Formula |
C10H11NO6S |
Molecular Weight |
273.26 g/mol |
IUPAC Name |
5-[methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO6S/c1-11(18(2,16)17)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
AQLCCKNBQHJPIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
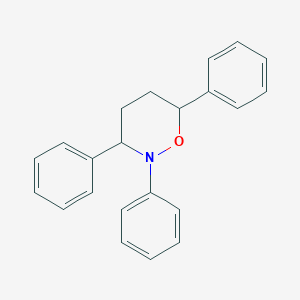

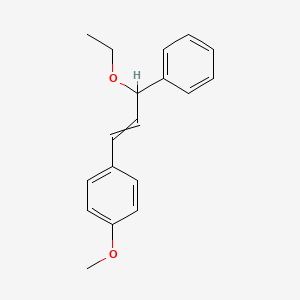

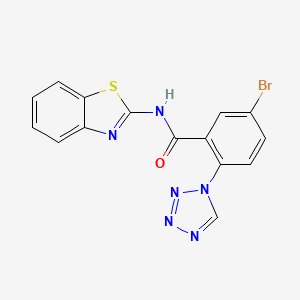
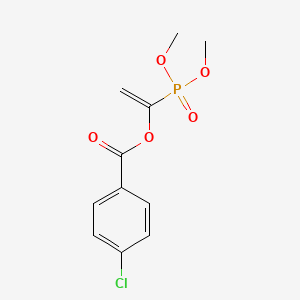
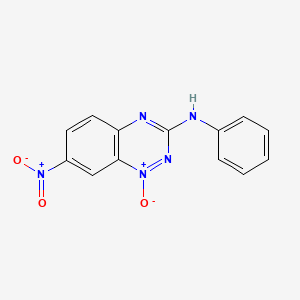
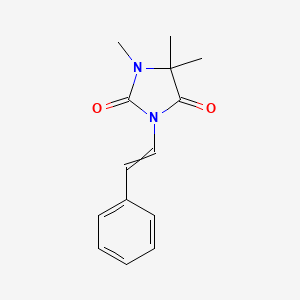
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
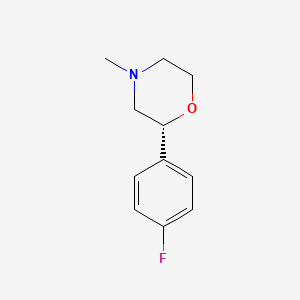
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)

![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
